Physicochemical Properties of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid
Physicochemical Properties of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid
The following technical guide provides an in-depth analysis of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid , a saturated heterocyclic scaffold emerging as a critical bioisostere in modern medicinal chemistry.
[1][2][3][4][5][6][7][8]
Executive Summary
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1447943-57-8) is a rigid, bicyclic ether that serves as a polar, saturated bioisostere for lipophilic carbocycles (e.g., bicyclo[2.2.2]octane, adamantane) and planar aromatic rings (e.g., benzoic acid derivatives).[1][2][3]
Its core value proposition in drug design lies in its ability to lower lipophilicity (LogP) and increase metabolic stability while maintaining a defined 3D vector. Unlike its carbocyclic analog, the inclusion of the bridge oxygen atom introduces a permanent dipole and alters the electronic environment of the carboxylic acid, significantly modulating acidity (pKa) and solubility profiles.
Structural & Electronic Analysis
Geometric Isomerism
The 2-oxabicyclo[2.2.2]octane scaffold can be substituted at the bridgehead positions (1 and 4). This guide focuses on the 1-carboxylic acid isomer, but it is critical to distinguish it from the 4-carboxylic acid isomer, as their electronic properties differ drastically due to the proximity of the oxygen atom.
-
1-COOH Isomer (Proximal): The ether oxygen is attached directly to the C1 bridgehead (
-position to the bridgehead carbon). This proximity exerts a strong inductive electron-withdrawing effect (-I) on the carboxylic acid. -
4-COOH Isomer (Distal): The ether oxygen is at the C2 position, separated from the C4 carboxyl group by the cage structure (
-position). This isomer is often cited as a direct bioisostere for para-substituted benzoic acids due to its pKa similarity (4.4 vs. 4.5).
Electronic Distribution
The ether oxygen at position 2 creates a polarized region within the hydrophobic cage.
-
Dipole Moment: Significantly higher than bicyclo[2.2.2]octane due to the C-O-C linkage.
-
H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), improving water solubility compared to the all-carbon analog.
Physicochemical Profiling
The following data contrasts 2-oxabicyclo[2.2.2]octane-1-carboxylic acid with its carbocyclic and aromatic analogs.
Table 1: Comparative Physicochemical Properties
| Property | 2-Oxabicyclo[2.2.2]octane-1-COOH | Bicyclo[2.2.2]octane-1-COOH | Benzoic Acid (Ref) |
| Structure Type | Saturated Heterocycle | Saturated Carbocycle | Aromatic |
| Molecular Weight | 156.18 g/mol | 154.21 g/mol | 122.12 g/mol |
| pKa (Acid Strength) | ~3.74 (Predicted) * | 5.6 (Exp) | 4.2 (Exp) |
| LogP (Lipophilicity) | ~0.5 - 0.8 (Est.) | 2.4 (Exp) | 1.87 (Exp) |
| Solubility (aq) | High (Polar/HBA) | Low | Moderate |
| Metabolic Stability | High (Blocked metabolic spots) | Moderate (Oxidation prone) | Low (Phase II conjugation) |
*Note: The 4-COOH isomer has an experimental pKa of 4.4. The 1-COOH isomer is more acidic due to the proximal oxygen's inductive effect.
Acidity (pKa) Modulation
The pKa is a critical parameter for this scaffold.
-
Mechanism: The bridgehead oxygen in the 1-COOH isomer is
to the carbonyl carbon. The strong -I (inductive) effect stabilizes the carboxylate anion more effectively than the C-C bonds in the carbocycle, resulting in a lower pKa (~3.74) compared to the carbocycle (5.6). -
Implication: At physiological pH (7.4), this compound will be fully ionized, contributing to high aqueous solubility and low membrane permeability unless masked as a prodrug.
Lipophilicity (LogD)
Replacing a methylene (-CH2-) with an ether oxygen (-O-) typically reduces LogP by 1.0–1.5 units. This "ether scan" strategy is effective for lowering the lipophilicity of lead compounds to improve their ADME profile (e.g., reducing clearance or non-specific binding).
Synthesis & Characterization
The synthesis of the 2-oxabicyclo[2.2.2]octane core has historically been challenging. The modern, scalable approach developed by Mykhailiuk et al. (2023) utilizes an iodocyclization strategy.
Synthetic Workflow (Iodocyclization Strategy)
The core is constructed by cyclizing a cyclohexane-containing alkenyl alcohol.
Figure 1: General synthetic pathway for accessing the 2-oxabicyclo[2.2.2]octane core via iodocyclization.
Experimental Protocol: Iodocyclization (Representative)
Note: This protocol describes the formation of the core scaffold.
-
Reactants: Dissolve the appropriate alkenyl alcohol precursor (1.0 eq) in acetonitrile (0.1 M).
-
Cyclization: Add NaHCO3 (3.0 eq) and cool to 0°C. Add Iodine (I2, 1.2 eq) portion-wise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the alkene.
-
Workup: Quench with saturated aq. Na2S2O3 (to remove excess iodine). Extract with EtOAc.[4][5]
-
Purification: Silica gel chromatography yields the iodinated bridgehead ether.
-
Deiodination: Treat the intermediate with tris(trimethylsilyl)silane (TTMSS) and AIBN in refluxing toluene to remove the iodine atom, yielding the unsubstituted core.
-
Carboxylation: Standard functional group interconversions (e.g., lithiation/trapping with CO2 or oxidation of a hydroxymethyl group) yield the final 1-carboxylic acid.
Bioisosteric Utility in Drug Design
This scaffold is primarily used to escape "flatland" (aromatic rings) and improve the property space of drug candidates.
Comparison with Phenyl Ring
While the 4-COOH isomer is the direct geometric bioisostere of para-benzoic acid, the 1-COOH isomer offers a unique vector.
-
Vector: The 1-COOH isomer presents the acid group at the bridgehead, creating a "kinked" or globular geometry compared to the planar phenyl ring.
-
Metabolic Stability: The cage structure prevents oxidative metabolism (e.g., hydroxylation) common to phenyl rings. The ether oxygen is sterically protected within the bridge.
Figure 2: Logic flow for selecting 2-oxabicyclo[2.2.2]octane as a bioisostere.
References
-
Mykhailiuk, P. K., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 6056.
- Levterov, V. V., et al. (2023). "Synthesis and properties of 2-oxabicyclo[2.2.2]octane derivatives." Chemistry – A European Journal.
-
ChemicalBook. (n.d.). "2-oxabicyclo[2.2.2]octane-1-carboxylic acid Properties."
-
PubChem. (n.d.). "2-Oxabicyclo[2.2.2]octane Compound Summary."
Sources
- 1. 1184950-48-8,3-Bromo-6-Boc-5,6,7,8-tetrahydro-1,6-naphthyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN112566697A - ä½ä¸ºIRAK4æå¶åçå¡å¯å¹¶[1,2-b]ååªè¡çç© - Google Patents [patents.google.com]
- 3. 1447943-57-8 | CAS DataBase [m.chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
